1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-4-1-2-5-11(10)9-16-7-3-6-12(16)13(15)17/h1-2,4-5,12H,3,6-7,9H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNZQEINUOQUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2C#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, a cyanophenyl group, and a carboxamide functional group. Despite limited published research specifically on this compound, its structural analogs suggest potential biological activities, particularly in enzyme inhibition and receptor interaction.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered saturated ring contributing to the compound's cyclic structure. |
| Cyanophenyl Group | A phenyl ring with a cyano group, potentially influencing electronic properties and biological interactions. |
| Carboxamide Group | Provides hydrogen bonding capabilities, enhancing solubility and interaction with biological targets. |
Potential Biological Activities
Research into compounds similar to this compound indicates several potential biological activities:
- Enzyme Inhibition : Compounds with similar structures have been noted for their enzyme inhibitory properties, particularly against various kinases and proteases.
- Receptor Binding : Some derivatives have shown high binding affinity to cannabinoid receptors (CB1), suggesting that this compound may also interact with similar targets .
- Anti-inflammatory Activity : Analogous compounds have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .
Case Study 1: Enzyme Inhibition
In a study evaluating carboxylic acid derivatives, compounds structurally related to this compound exhibited significant inhibition of adhesion molecules like ICAM-1. This suggests that similar derivatives could be effective in modulating inflammatory responses .
Case Study 2: Receptor Interaction
Research on piperidine carboxylic acid derivatives indicated that certain compounds showed potent activity against P2X7 receptors, which are implicated in various inflammatory conditions. This highlights the potential for this compound in therapeutic applications targeting such receptors .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Cyanophenyl)methylpyrrolidine-2-carboxamide | Similar pyrrolidine and carboxamide structure | Different phenyl substitution may affect biological activity |
| 1-(2-Methoxyphenyl)methylpyrrolidine-2-carboxamide | Contains a methoxy group instead of cyano | Potentially different solubility and reactivity |
| 1-(3-Nitrophenyl)methylpyrrolidine-2-carboxamide | Nitro group substitution | May exhibit distinct electronic properties impacting activity |
Scientific Research Applications
Overview
1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide is a compound with the molecular formula C₁₃H₁₅N₃O. Its structure features a pyrrolidine ring substituted with a cyanophenyl group and a carboxamide functional group, which suggests potential applications in medicinal chemistry, particularly in drug discovery and development. Although comprehensive scientific literature specifically detailing the applications of this compound is limited, its structural characteristics indicate various possible research avenues.
Potential Applications
The compound may find utility across several domains in scientific research:
- Pharmaceutical Development : Its structural components are indicative of potential pharmacological activity, particularly as a lead compound in drug discovery targeting various biological pathways.
- Biological Activity Studies : Similar compounds have demonstrated a range of biological activities, including enzyme inhibition and receptor modulation.
Structural Features and Biological Implications
The unique structure of this compound allows for interaction with various biological targets. The cyanophenyl substitution is particularly noteworthy as it may influence the compound's binding affinity and biological activity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Cyanophenyl)methylpyrrolidine-2-carboxamide | Similar pyrrolidine and carboxamide structure | Different phenyl substitution may affect biological activity |
| 1-(2-Methoxyphenyl)methylpyrrolidine-2-carboxamide | Contains a methoxy group instead of cyano | Potentially different solubility and reactivity |
| 1-(3-Nitrophenyl)methylpyrrolidine-2-carboxamide | Nitro group substitution | May exhibit distinct electronic properties impacting activity |
Anticancer Potential
Compounds structurally related to this compound have been investigated for their anticancer properties. For instance, derivatives have shown the ability to inhibit cancer cell proliferation, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
Research on related compounds has indicated potential antimicrobial properties. For example, derivatives containing piperidine and pyridine rings have demonstrated efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity.
Safety and Toxicity Considerations
As with any investigational compound, safety assessments are critical. While some derivatives exhibit promising biological activities, thorough evaluations of their safety profiles are necessary to mitigate potential toxicity risks.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Physicochemical and Functional Insights
Substituent Effects on Properties
Electron-Withdrawing vs. The 4-methylthiazole substituent in Example 51 may improve binding to enzymes or receptors due to sulfur’s polarizability and aromatic interactions.
Molecular Weight and Solubility: The target compound’s lower molecular weight (229.28 vs. 384.48 in ) suggests superior membrane permeability but reduced solubility in aqueous media. The 3-amino-4-methoxyphenyl analogue exhibits higher polarity (N-H and OCH₃ groups), likely increasing water solubility.
Predicted Collision Cross-Section (CCS) Analysis
The target compound’s CCS values for adducts (e.g., [M+H]⁺: 156.0 Ų ) indicate moderate molecular size and rigidity. Comparatively:
- Larger analogues (e.g., Example 51, MW 452.57) would likely exhibit higher CCS values due to increased surface area.
- Polar adducts (e.g., [M+Na]⁺) show CCS increments (~165.7 Ų ), suggesting sodium coordination alters conformational flexibility.
Preparation Methods
Palladium-Catalyzed Carboamination and Aminocarbonylation Reactions
This method is referenced in patents describing pyrrolidine derivatives with cyanophenyl substituents.
Multi-Step Synthesis via Pyrrolidone Intermediates
Literature reports describe the synthesis of pyrrolidone intermediates via condensation reactions, followed by functional group transformations to yield pyrrolidine carboxamides.
- Example: Reaction of ethyl pyruvate with aromatic amines leads to pyrrolidone intermediates, which upon hydrolysis and reductive amination yield the desired pyrrolidine derivatives.
- Yields: Intermediate formation yields are generally high (80-85%), with subsequent steps providing good overall yields.
- Stereochemical Control: Diastereomeric mixtures can be separated by chromatography; stereochemistry confirmed by X-ray crystallography.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield Range (%) | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd-Catalyzed Carboamination | PdCl2, CuCl2, CO, MeOH, γ-aminoalkenes | 60-80 | >20:1 diastereomeric ratio | High stereoselectivity, direct ring formation | Requires specialized catalysts |
| Amide Coupling (CDI, Carbodiimide) | Carboxylic acid + amine, CDI or EDC coupling | 70-90 | Not stereogenic | Mild conditions, high yields | Requires pure starting materials |
| N-Alkylation | Pyrrolidine carboxamide + 2-cyanobenzyl halide, base | 60-85 | Depends on conditions | Direct installation of cyanophenylmethyl | Side reactions possible |
| Pyrrolidone Intermediate Route | Ethyl pyruvate + aromatic amine, acid hydrolysis, reductive amination | 75-85 | Diastereomeric mixtures separable | Flexible substituent introduction | Multi-step, requires purification |
Research Findings and Notes
- The palladium-catalyzed carboamination approach is a modern and efficient route providing excellent stereochemical control and is suitable for complex pyrrolidine derivatives.
- Amide bond formation remains a cornerstone in the synthesis of carboxamide-containing pyrrolidines, with coupling agents like CDI offering clean and high-yielding reactions.
- N-Alkylation strategies provide straightforward access to nitrogen-substituted derivatives but require careful control to prevent over-alkylation.
- Multi-step syntheses via pyrrolidone intermediates allow for stereochemical tuning and functional group diversity but are more labor-intensive.
- Characterization of stereochemistry is often confirmed by single-crystal X-ray crystallography and NMR techniques, ensuring the correct configuration of chiral centers.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide?
Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between pyrrolidine-2-carboxylic acid derivatives and 2-cyanobenzylamine, using coupling agents like EDCI or HOBt .
- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
- Catalytic optimization : Lewis acids (e.g., ZnCl₂) may enhance reaction efficiency in benzylation steps .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are essential for structural validation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry .
- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., [M+H]+ ion matching theoretical values) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection .
Q. What are the primary biological targets of pyrrolidine-2-carboxamide derivatives?
- Receptor antagonism : Neuropeptide FF (NPFF) receptors, implicated in pain modulation and opioid tolerance .
- Enzyme inhibition : Angiotensin II type 1 (AT1) receptors, with structural analogs showing nanomolar affinity .
Q. How should researchers handle this compound safely in the lab?
- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of airborne particles .
- Storage : In airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can structural modifications at the 2-cyanophenyl position influence pharmacological activity?
- Electron-withdrawing groups (e.g., –CN) enhance receptor binding by stabilizing ligand-receptor interactions via dipole-dipole forces .
- Steric effects : Bulky substituents at the ortho position (e.g., 2-cyanophenyl) may reduce off-target interactions, as seen in analogs with improved selectivity for NPFF receptors .
Q. What experimental approaches resolve contradictions in reported receptor affinity data?
- Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional assays (cAMP inhibition) to confirm target engagement .
- Computational docking : Molecular dynamics simulations to validate binding poses and identify key residues (e.g., transmembrane helix 3 of NPFF-R1) .
Q. What strategies optimize yield in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Catalyst screening : Pd/C for hydrogenation steps or chiral catalysts for enantioselective synthesis .
- Design of Experiments (DoE) : Statistical optimization of temperature, pH, and stoichiometry .
Q. How does stereochemistry impact the compound’s bioactivity?
- Case study : (2S,4S)-configured analogs show 10-fold higher NPFF receptor antagonism than (2R,4R) isomers due to better fit in the hydrophobic binding pocket .
- Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate active enantiomers .
Q. What degradation pathways are observed under accelerated stability testing?
- Hydrolysis : The amide bond is susceptible to cleavage under acidic (pH < 3) or basic (pH > 10) conditions .
- Oxidation : The cyanophenyl group may form nitro derivatives under oxidative stress (e.g., H₂O₂ exposure) .
Q. How can researchers validate target engagement in in vivo models?
- Pharmacodynamic markers : Measure changes in pain thresholds (e.g., tail-flick test) in NPFF receptor knockout vs. wild-type mice .
- PET imaging : Radiolabeled analogs (e.g., ¹¹C or ¹⁸F derivatives) for real-time biodistribution studies .
Methodological Tables
Q. Table 1: Key SAR Trends in Pyrrolidine-2-carboxamide Derivatives
Q. Table 2: Recommended Analytical Parameters
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR (400 MHz) | CDCl₃, δ 7.2–7.4 (aromatic protons) | Confirm benzyl substitution |
| HRMS (ESI+) | m/z calcd. for C₁₅H₁₇N₃O: 280.1422 | Verify molecular formula |
| HPLC (C18 column) | 70:30 MeOH/H₂O, λ = 254 nm | Assess purity (>98%) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
